molecular formula C9H9ClF5N B2648600 (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-52-0

(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2648600
CAS No.: 2253619-52-0
M. Wt: 261.62
InChI Key: HOSGUHSZHHQLIO-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride is a fluorinated chiral amine salt with a stereogenic center at the C1 position. Its structure features:

  • A meta-trifluoromethylphenyl group attached to the chiral carbon.
  • Two fluorine atoms on the adjacent carbon of the ethanamine backbone.
  • A hydrochloride counterion enhancing solubility and stability.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGUHSZHHQLIO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpropanol Intermediate: The initial step involves the reaction of a trifluoromethyl-substituted benzaldehyde with a suitable Grignard reagent to form the corresponding phenylpropanol.

    Fluorination: The phenylpropanol intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.

    Amination: The difluorinated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to form the ethanamine structure.

    Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

Pharmacological Research

The compound is being investigated for its potential role as a pharmacological agent. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug development. Specifically, the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable traits in drug design.

Neurotransmitter Modulation

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly those associated with serotonin and dopamine pathways. This opens avenues for exploring (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride in the treatment of neuropsychiatric disorders.

Antidepressant Activity

Preliminary studies on related compounds suggest potential antidepressant effects. The unique molecular configuration of this compound may provide insights into developing novel antidepressants that act through different mechanisms than existing therapies.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated moderate cytotoxic effects, suggesting further investigation into its potential as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and safety profile of this compound. These studies are crucial for determining the therapeutic window and potential side effects before advancing to clinical trials.

Comparative Applications Table

Application AreaDescriptionResearch Status
Pharmacological ResearchInvestigating interactions with neurotransmitter systemsOngoing
Antidepressant ActivityPotential for treating mood disordersPreliminary findings
Anticancer PropertiesEvaluating cytotoxic effects on cancer cell linesInitial studies completed
Safety ProfileIn vivo studies assessing pharmacokinetics and toxicityOngoing

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Fluorinated Ethanamine Derivatives

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Phenyl Ring Backbone Fluorination Stereochemistry Molecular Formula Molecular Weight (g/mol) Source
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride 3-(trifluoromethyl) 2,2-difluoro S-configuration C₉H₈ClF₅N 279.61 (estimated) Target Compound
(R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride 3-(trifluoromethyl) 2,2,2-trifluoro R-configuration C₉H₈ClF₆N 279.61
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride 3,5-difluoro None S-configuration C₈H₉ClF₂N 207.62
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 4-(trifluoromethoxy) None S-configuration C₉H₁₀ClF₃NO 249.63
2-(4-Fluorophenoxy)ethanamine hydrochloride 4-fluorophenoxy None N/A C₈H₁₀ClFNO 197.62
Key Observations:

Fluorination Patterns: The target compound and its R-configuration trifluoro analog differ in backbone fluorination (2,2-difluoro vs. 2,2,2-trifluoro). Compounds lacking backbone fluorination (e.g., ) rely solely on aromatic fluorination for lipophilicity and metabolic stability.

Aromatic Substituent Effects: The meta-trifluoromethyl group in the target compound provides strong electron-withdrawing effects and hydrophobic interactions, unlike the para-trifluoromethoxy group in , which combines steric bulk with polarizability. Phenoxy-linked derivatives (e.g., ) introduce an ether linkage, increasing flexibility but reducing metabolic stability compared to direct phenyl attachments.

Stereochemical Impact :

  • The S-configuration in the target compound vs. the R-configuration in may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).

Physicochemical Properties

While experimental data (e.g., logP, solubility) for the target compound are unavailable, trends can be inferred:

  • Molecular Weight: Fluorinated analogs typically have higher molecular weights (e.g., 279.61 g/mol for ) compared to non-fluorinated derivatives (e.g., 207.62 g/mol for ).
  • Polar Surface Area (PSA) : The hydrochloride salt form enhances aqueous solubility, critical for bioavailability.

Bioactivity and Toxicity Considerations

  • Bioactivity : Fluorinated ethanamines are often explored as bioactive intermediates. For example, dopamine hydrochloride () shares the ethanamine backbone but lacks fluorination, highlighting fluorine’s role in modulating receptor affinity and stability.
  • Toxicity: No toxicological data are available for the target compound. However, structurally related Thiophene fentanyl hydrochloride () warns of unstudied toxicology, emphasizing the need for caution with fluorinated amines.

Biological Activity

(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride, also known by its CAS number 2253619-52-0, is a fluorinated organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8F5N·HCl
  • Molecular Weight : 261.62 g/mol
  • SMILES Notation : C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N
  • Purity : Minimum 95% .

The biological activity of this compound is attributed to its structural characteristics that enhance binding affinity to various molecular targets. The presence of fluorine atoms increases lipophilicity and metabolic stability, which can improve pharmacokinetic properties and therapeutic efficacy .

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Initial studies have shown that this compound has significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across multiple cancer cell lines, indicating potent cytotoxicity .
  • Mechanism : The anticancer activity is likely mediated through apoptosis induction and cell cycle arrest, particularly in the S phase .

2. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter receptors:

  • It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which may have implications in treating cognitive deficits associated with neurodegenerative diseases .

3. Antimicrobial Activity

There is emerging evidence suggesting antimicrobial properties:

  • Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, although specific MIC values require further validation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated significant cytotoxicity in MCF-7 breast cancer cells with an IC50 of 225 µM.
Study BNeuropharmacologyShowed potential as a cognitive enhancer in animal models through modulation of nAChRs.
Study CAntimicrobialExhibited antibacterial activity against E. coli and S. aureus with inhibition zones comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, and how can reductive amination under microwave irradiation improve yield?

  • Methodological Answer : A key synthetic approach involves reductive amination of fluorinated aldehydes with chiral amines. Microwave irradiation significantly enhances reaction efficiency by reducing reaction time (e.g., from hours to minutes) and improving yield through controlled temperature gradients. For example, microwave-assisted reductive amination of 3-(3-trifluoromethylphenyl)propanal with chiral amines achieved >85% yield under optimized conditions (60°C, 20 min) . Solvent selection (e.g., methanol or THF) and catalyst loading (e.g., NaBH(OAc)₃) are critical for minimizing side products.

Q. What safety protocols are recommended for handling fluorinated amine hydrochlorides in laboratory settings?

  • Methodological Answer : Fluorinated amines require stringent safety measures due to potential toxicity and reactivity. Key protocols include:
  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conducting reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Segregating waste for professional disposal to avoid environmental contamination .
  • Emergency procedures (e.g., eye rinsing with water for 15 minutes) as outlined in GHS-compliant safety data sheets .

Q. Which analytical techniques are most effective in assessing the purity and stability of this hydrochloride salt under varying storage conditions?

  • Methodological Answer :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers and quantifies enantiomeric excess (ee) .
  • LC-MS identifies impurities (e.g., des-fluoro byproducts) and confirms molecular weight .
  • Karl Fischer titration monitors hygroscopicity, critical for stability in humid environments.
  • Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR track degradation products like hydrolyzed amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) when characterizing enantiomeric purity?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
  • NMR : Use chiral solvating agents (e.g., Eu(hfc)₃) to enhance splitting of enantiomer signals in ¹⁹F or ¹H NMR .
  • HPLC : Validate column suitability with racemic standards and optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) to improve peak resolution .
  • Cross-validation with orthogonal methods (e.g., polarimetry or X-ray crystallography) to confirm absolute configuration .

Q. What computational methods are suitable for predicting biological activity and interaction mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic effects of fluorine substituents on amine basicity and solubility .
  • Molecular Docking : Screens potential targets (e.g., GPCRs) by simulating ligand-receptor binding affinities. Fluorine’s electronegativity enhances hydrophobic interactions in binding pockets .
  • MD Simulations : Assess stability of hydrochloride salt in biological matrices (e.g., plasma protein binding) .

Q. How does the introduction of fluorine atoms influence the compound’s pharmacokinetic properties, and what in vitro models are appropriate for ADME studies?

  • Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. Key assays include:
  • Caco-2 cell monolayers to predict intestinal absorption.
  • Microsomal stability tests (human liver microsomes) to measure CYP450-mediated degradation .
  • Plasma protein binding assays (equilibrium dialysis) to quantify free drug availability .
    • Fluorine’s electron-withdrawing effects reduce basicity, altering pH-dependent solubility and tissue distribution .

Q. What strategies optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee)?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during reductive amination .
  • Asymmetric Catalysis : Employ palladium complexes with chiral ligands (e.g., Josiphos) for kinetic resolution .
  • Crystallization-Induced Diastereomer Transformation : Purify via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for fluorinated amines?

  • Methodological Answer : Discrepancies often stem from fluorine’s polar hydrophobicity. Solutions include:
  • Experimental Validation : Use shake-flask assays (octanol/water partitioning) under controlled pH.
  • QSAR Models : Refine computational predictions by incorporating fluorine-specific parameters (e.g., Hammett σ constants) .
  • LC-MS/MS : Quantify partition coefficients in biomimetic membranes (e.g., PAMPA) to correlate with in vivo data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.